

validated method for trovafloxacin quantification in biological samples

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Compound Focus: Trovafloxacin mesylate

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Validated HPLC Method for Trovafloxacin Quantification

The table below summarizes the key parameters of a validated reversed-phase HPLC method for determining trovafloxacin in serum and urine, as published by Teng et al. [1].

Parameter	Specification
Sample Type	Human serum, Urine
Sample Preparation	Solid-Phase Extraction (SPE)
Analytical Column	C18 column
Mobile Phase	0.04 M H ₃ PO ₄ - Acetonitrile - Tetrabutylammonium hydroxide - 0.005 M Dibutyl amine phosphate (D-4) reagent (83:16.85:0.05:0.1, v/v), pH 3.0
Detection	Ultraviolet (UV) absorbance at 275 nm
Internal Standard	A methyl derivative of trovafloxacin
Linear Range	0.1 to 20.0 µg/mL

Parameter	Specification
Correlation Coefficient (r^2)	0.9997
Lower Limit of Quantification (LLOQ)	0.1 µg/mL
Recovery	>70% for both trovafloxacin and internal standard
Precision (Intra-day & Inter-day CV)	Generally <5% across the validated range

| **Sample Storage Stability** | Serum: up to 12 months at -20°C Urine: up to 18 months at -80°C |

Detailed Experimental Protocol

This section provides the step-by-step methodology based on the publication [1].

Materials and Reagents

- **Analytical Standard:** Trovafloxacin (CP-99,219).
- **Internal Standard (IS):** A methyl derivative of trovafloxacin.
- **Mobile Phase Components:** Phosphoric acid, Acetonitrile (HPLC grade), Tetrabutylammonium hydroxide, Dibutyl amine phosphate (D-4) reagent.
- **Water:** Deionized and purified.
- **Solvents for Extraction:** As required for the solid-phase extraction procedure.

Sample Preparation (Solid-Phase Extraction)

- **Aliquot:** Pipette a known volume of serum or urine sample (e.g., 0.5-1.0 mL) into a suitable tube.
- **Internal Standard Addition:** Add a known amount of the internal standard solution to the sample.
- **Extraction:** Load the sample onto a pre-conditioned solid-phase extraction cartridge. The specific type of sorbent (e.g., C18) can be inferred from the method, though the original text does not specify the exact cartridge brand.

- **Washing:** Pass wash solutions through the cartridge to remove interfering impurities.
- **Elution:** Elute the analytes (trovafloxacin and IS) from the cartridge using an appropriate organic solvent.
- **Reconstitution:** Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with the mobile phase or a compatible solvent prior to injection into the HPLC system.

Instrumentation and Chromatography

- **HPLC System:** Standard HPLC system equipped with a pump, autosampler, and column oven.
- **Detector:** Ultraviolet (UV) detector.
- **Column:** C18 reversed-phase analytical column (e.g., 150-250 mm length, 4.6 mm internal diameter, 5 μm particle size).
- **Mobile Phase:** Prepare and degas the mobile phase as specified in the table above.
- **Flow Rate:** Isocratic or gradient flow as optimized (e.g., 1.0 mL/min).
- **Injection Volume:** 10-50 μL .
- **Detection Wavelength:** 275 nm.

Data Analysis

- **Calibration Curve:** Prepare and analyze a series of standard solutions spanning the concentration range of 0.1 to 20.0 $\mu\text{g/mL}$. Plot the peak area ratio (trovafloxacin/IS) against the nominal concentration.
- **Quantification:** Use the linear regression equation from the calibration curve to calculate the concentration of trovafloxacin in unknown samples based on their measured peak area ratios.

Advanced Method: HPLC with On-line Solid-Phase Extraction

A more automated method was later published, which integrates the extraction and analysis steps [2]. The key characteristics of this approach are:

- **Principle:** Uses a column-switching system for on-line sample clean-up and concentration.
- **Sample Prep:** Serum samples are deproteinized with acetonitrile.
- **Extraction Column:** An NH_2 extraction column for initial clean-up.
- **Transfer:** An on-line column-switching system quantitatively transfers the drug to the analytical column.

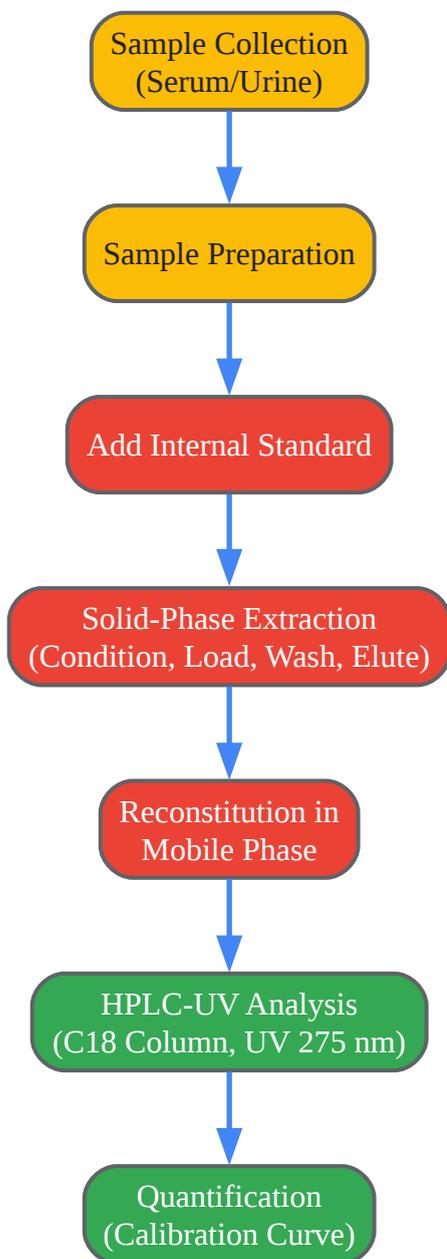
- **Separation:** Ion-pair chromatography on a C18 analytical column.
- **Performance:** This method reported a recovery of 98.5% and a similar linear range of 0.25 to 20 µg/mL, with a correlation coefficient of 0.999 [2].

Important Research Context

- **Drug Safety Profile:** It is critical for researchers to be aware that **trovafloxacin was withdrawn from the clinical market** due to severe, idiosyncratic drug-induced liver injury (DILI) [3]. This hepatotoxicity was not predicted by standard preclinical models but has since been confirmed in advanced human microphysiological liver models [3]. Therefore, handling and research use of this compound should be undertaken with appropriate caution.
- **Application in Modern Research:** While no longer a therapeutic agent, validated quantification methods for trovafloxacin remain valuable in research settings, particularly in:
 - *Toxicological Studies:* Investigating the mechanisms of drug-induced liver toxicity using advanced in vitro models [3].
 - *Analytical Method Development:* Serving as a model compound for refining bioanalytical techniques for fluoroquinolone antibiotics.

Experimental Workflow

The following diagram illustrates the complete analytical procedure from sample collection to quantification:



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Research Notes

- **Method Selection:** The on-line SPE-HPLC method offers higher automation and recovery [2], while the offline SPE method provides flexibility and uses more commonly available equipment [1].
- **Modern Adaptations:** For contemporary labs, the core principles of these methods (e.g., SPE, C18 chromatography, UV detection) can be adapted and transferred to more modern UHPLC systems for potentially faster analysis and higher sensitivity.

- **Cross-Validation:** When applying a method from literature to a new laboratory setting, a partial validation is recommended to confirm key parameters like precision, accuracy, and LLOQ under local conditions.

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References

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